molecular formula C8H17NO2 B580276 4-(3-Hydroxypropyl)piperidin-4-ol CAS No. 884586-68-9

4-(3-Hydroxypropyl)piperidin-4-ol

Cat. No.: B580276
CAS No.: 884586-68-9
M. Wt: 159.229
InChI Key: XQTJRNYBQJUJRK-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)piperidin-4-ol is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is notable for its hydroxyl group attached to the third carbon of the propyl side chain, which is connected to the piperidine ring at the fourth position. Piperidine derivatives are widely recognized for their significant roles in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropyl)piperidin-4-ol typically involves the reaction of piperidine with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbon atom bonded to the chlorine in 3-chloropropanol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Hydroxypropyl)piperidin-4-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Hydroxypropyl)piperidin-4-ol is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various fields, including pharmaceuticals and organic synthesis .

Properties

IUPAC Name

4-(3-hydroxypropyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c10-7-1-2-8(11)3-5-9-6-4-8/h9-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTJRNYBQJUJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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